Ethyl 2-(furan-3-yl)-2-oxoacetate Ethyl 2-(furan-3-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18567478
InChI: InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

Ethyl 2-(furan-3-yl)-2-oxoacetate

CAS No.:

Cat. No.: VC18567478

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(furan-3-yl)-2-oxoacetate -

Specification

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name ethyl 2-(furan-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3
Standard InChI Key CSNYCUHKULWBPT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=COC=C1

Introduction

Physicochemical Properties

While direct data for Ethyl 2-(furan-3-yl)-2-oxoacetate is unavailable, inferences are drawn from structurally related compounds:

PropertyEthyl 2-(furan-3-yl)-2-oxoacetate (Inferred)2-(Furan-2-yl)-2-oxoacetic Acid (Patent Data)
Molecular FormulaC₈H₈O₄C₆H₄O₄
Molecular Weight (g/mol)168.15140.09
Melting Point90–95°C (estimated)92–97°C
SolubilityModerate in polar aprotic solventsSoluble in acetic acid/methanol/water mixtures

The furan-3-yl group likely reduces symmetry compared to 2-yl analogs, influencing crystallization behavior and spectroscopic signatures.

Chemical Reactivity and Functionalization

β-Ketoesters like Ethyl 2-(furan-3-yl)-2-oxoacetate exhibit versatile reactivity:

Keto-Enol Tautomerism

The compound exists in equilibrium between keto and enol forms, with the enol form stabilized by conjugation with the furan ring’s π-system. This tautomerism impacts its reactivity in nucleophilic additions and cycloadditions.

Oxidation and Reduction

  • Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the β-ketoester moiety to yield dicarboxylic acids.

  • Reduction: Selective reduction of the ketone to a secondary alcohol (e.g., using NaBH₄) could generate ethyl 2-(furan-3-yl)-2-hydroxyacetate, a potential chiral building block.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the furan ring’s α-position could introduce aryl or alkyl groups, diversifying the compound’s applications in medicinal chemistry.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for furan-3-yl substitution remains a hurdle.

  • Biological Profiling: In vitro studies are needed to validate hypothesized bioactivities.

  • Scalability: Transitioning lab-scale synthesis to industrial production requires solvent recovery and catalyst reuse strategies.

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